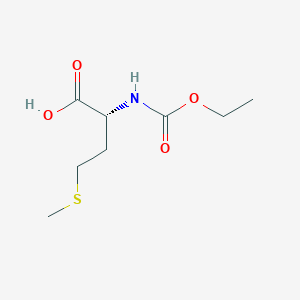
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate is a chemical compound with the molecular formula C23H34O5 and a molecular weight of 390.5131 g/mol . It is an ester derivative of undecanoic acid and is known for its unique structure, which includes a phenoxy group and a dioxobutyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate typically involves the esterification of undecanoic acid with 2-(4-(1,3-dioxobutyl)phenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The dioxobutyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amides and ethers.
Applications De Recherche Scientifique
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl decanoate
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl dodecanoate
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl octanoate
Uniqueness
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate is unique due to its specific chain length and the presence of both phenoxy and dioxobutyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
93777-20-9 |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[4-(3-oxobutanoyl)phenoxy]ethyl undecanoate |
InChI |
InChI=1S/C23H34O5/c1-3-4-5-6-7-8-9-10-11-23(26)28-17-16-27-21-14-12-20(13-15-21)22(25)18-19(2)24/h12-15H,3-11,16-18H2,1-2H3 |
Clé InChI |
GZUFZHNCCSFMSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


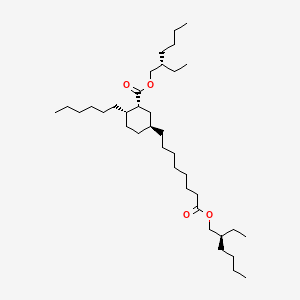

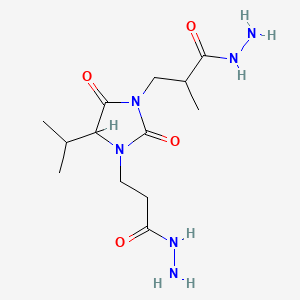
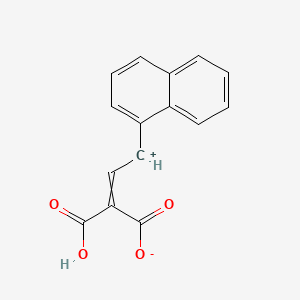
![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
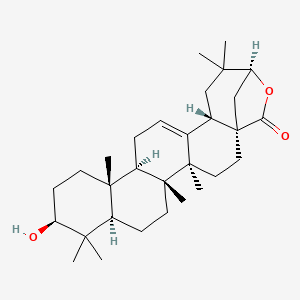
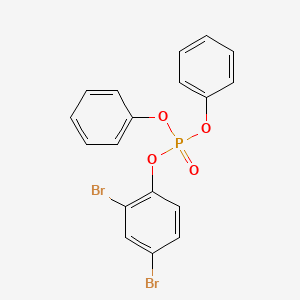

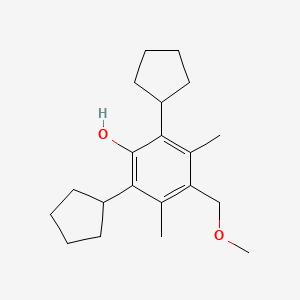
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
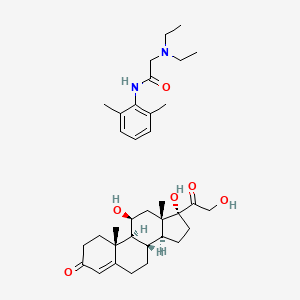
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
